1,1,1-Trichloro-2-fluoroethane

Catalog No.
S13948980
CAS No.
27154-33-2
M.F
C2H2Cl3F
M. Wt
151.39 g/mol
Availability
In Stock
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1,1,1-Trichloro-2-fluoroethane

CAS Number

27154-33-2

Product Name

1,1,1-Trichloro-2-fluoroethane

IUPAC Name

1,1,1-trichloro-2-fluoroethane

Molecular Formula

C2H2Cl3F

Molecular Weight

151.39 g/mol

InChI

InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2

InChI Key

ZXUJWPHOPHHZLR-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)F

1,1,1-Trichloro-2-fluoroethane is a halogenated organic compound with the chemical formula C2H2Cl3F\text{C}_2\text{H}_2\text{Cl}_3\text{F}. This compound is characterized by its three chlorine atoms and one fluorine atom attached to an ethane backbone. It appears as a colorless liquid with a faint sweet odor, often used in various industrial applications. Its molecular weight is approximately 151.395 g/mol, and it has a boiling point of around 375.6 K (102.5 °C) .

, particularly involving halogenation or reduction processes:

  • Reduction Reaction: It can be reduced using metals such as zinc to yield chlorotrifluoroethylene:
    CFCl2 CClF2+ZnCClF=CF2+ZnCl2\text{CFCl}_2\text{ CClF}_2+\text{Zn}\rightarrow \text{CClF}=\text{CF}_2+\text{ZnCl}_2
  • Reactivity with Strong Reducing Agents: The compound can react violently with strong reducing agents, suggesting that while it is stable under many conditions, caution is necessary when handling it with reactive substances .

1,1,1-Trichloro-2-fluoroethane can be synthesized through several methods:

  • Halogenation of Ethane: One common method involves the chlorination of ethane followed by fluorination.
  • Direct Fluorination: This method employs fluorine gas in the presence of a catalyst to selectively introduce fluorine into the molecule.
  • Reactions with Hydrofluoric Acid: Utilizing hydrofluoric acid on appropriate chlorinated precursors can also yield this compound .

These synthesis methods highlight the versatility of halogenation techniques in producing complex halogenated compounds.

The primary applications of 1,1,1-Trichloro-2-fluoroethane include:

  • Solvent: It is used as a solvent for cleaning electronic components due to its low flammability and ability to dissolve oils and greases without leaving residues.
  • Refrigerant: Historically, it has been utilized in refrigeration systems due to its favorable thermodynamic properties.
  • Intermediate in Synthesis: It serves as an intermediate in the production of other chemicals and fluorinated compounds .

Interaction studies involving 1,1,1-Trichloro-2-fluoroethane focus on its behavior in various environments. The compound has shown relative stability in air but can release harmful gases when subjected to high temperatures or flames. It does not readily react with water or air under normal conditions but may react with strong oxidizers or reducing agents .

Several compounds share structural similarities with 1,1,1-Trichloro-2-fluoroethane. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
1,1-Dichloro-2-fluoroethaneC₂H₂Cl₂FLess chlorinated; lower boiling point; more reactive
1,1,2-TrichloroethaneC₂H₃Cl₃Similar structure; used primarily as a solvent
1,1-Dichloro-1-fluoroethaneC₂H₂Cl₂FDifferent halogen placement; higher reactivity
1,1,2-Trichloro-2-fluoroethaneC₂H₂Cl₃FSimilarity in halogen count but different arrangement
1-Fluoro-1-chloroethaneC₂H₃ClFFewer chlorine atoms; higher volatility

The unique combination of three chlorine atoms and one fluorine atom in 1,1,1-Trichloro-2-fluoroethane gives it distinct chemical properties compared to these similar compounds. Its stability and low flammability make it particularly suitable for applications requiring non-reactive solvents.

Catalytic Fluorination Pathways Using Antimony Pentachloride

The fluorination of trichloroethylene (TCE) or tetrachloroethylene with hydrogen fluoride (HF) in the presence of SbCl₅ is the primary industrial method for synthesizing 1,1,1-trichloro-2-fluoroethane. Antimony pentachloride acts as a Lewis acid catalyst, facilitating the substitution of chlorine atoms with fluorine via an electrophilic mechanism. The reaction proceeds through the formation of an intermediate antimony chlorofluoride complex (SbClₓF₅₋ₓ), which enables halogen exchange. For example, in a continuous process, SbCl₅ reacts with HF to generate SbCl₃F₂ and hydrogen chloride (HCl) as a by-product:

$$
\text{SbCl}5 + 2\text{HF} \rightarrow \text{SbCl}3\text{F}_2 + 2\text{HCl}
$$

The antimony chlorofluoride then reacts with TCE to produce 1,1,1-trichloro-2-fluoroethane:

$$
\text{CCl}2=\text{CHCl} + \text{SbCl}3\text{F}2 \rightarrow \text{CCl}3\text{CH}2\text{F} + \text{SbCl}3
$$

A critical challenge is the reduction of Sbᵛ to Sbᴵᴵᴵ during the reaction, which deactivates the catalyst. To mitigate this, chlorine gas is introduced to reoxidize Sbᴵᴵᴵ back to Sbᵛ, ensuring sustained catalytic activity.

Table 1: Key Reaction Parameters for SbCl₅-Catalyzed Fluorination

ParameterOptimal RangeEffect on Yield
Temperature75–125°CHigher temperatures accelerate Cl/F exchange but risk side reactions.
HF:Molar Ratio3:1 (stoichiometric)Excess HF reduces selectivity.
Pressure5–20 atmSuperatmospheric pressures enhance HCl removal.

By-Product Formation During Tetrachloroethylene-Hydrogen Fluoride Reactions

Competing pathways during TCE fluorination lead to the formation of undesirable by-products. The primary by-products include:

  • 1,1,2-Trichloro-1-fluoroethane (CCl₂FCH₂Cl): Forms via incomplete fluorination at the 2-position, often due to insufficient HF or low catalyst activity.
  • 1,2-Dichloro-1,1-difluoroethane (CClF₂CH₂Cl): Results from over-fluorination when excess HF is present.
  • Chlorinated alkenes: Minor products like 1,2-dichlorohex-1-en-3-one arise from radical-mediated isomerization under high-temperature conditions.

The distribution of by-products is influenced by:

  • Reaction Temperature: At temperatures above 100°C, radical pathways dominate, increasing alkene formation.
  • Catalyst Stability: Deactivated Sbᴵᴵᴵ species promote incomplete fluorination, favoring CCl₂FCH₂Cl.
  • HF Stoichiometry: Excess HF shifts the equilibrium toward over-fluorinated products like CClF₂CH₂Cl.

Optimization Strategies for Yield Enhancement in Industrial-Scale Production

To maximize the yield of 1,1,1-trichloro-2-fluoroethane, the following strategies are employed:

Reactor Design and Process Conditions

  • Continuous Flow Systems: Tubular reactors with packed beds (e.g., Raschig rings) improve contact between gaseous HF and liquid TCE, reducing residence time and by-product formation.
  • Inert Gas Purging: Nitrogen stripping removes dissolved HCl from the antimony chlorofluoride phase, preventing side reactions in downstream steps.

Catalyst Management

  • Chlorine Co-Feeding: Introducing Cl₂ during the fluorination step reoxidizes Sbᴵᴵᴵ to Sbᵛ, maintaining catalyst efficacy.
  • Antimony Recovery: Spent SbCl₃ is distilled and recycled into the fluorination reactor, minimizing waste.

Stoichiometric Control

  • HF:TCE Ratio: A molar ratio of 3:1 ensures complete fluorination without excess HF. Deviations increase by-products like CClF₂CH₂Cl.
  • Reaction Time: Limiting the process to 1–2 hours at 50°C prevents thermal degradation.

Tropospheric OH Radical Reactivity and Rate Coefficient Determination

The tropospheric degradation of 1,1,1-trichloro-2-fluoroethane is primarily governed by its reaction with hydroxyl radicals, which represent the most significant atmospheric oxidant in the lower atmosphere [1]. Laboratory kinetic studies have established that the reaction follows a hydrogen abstraction mechanism, with the hydroxyl radical attacking the hydrogen atoms bonded to the fluorine-bearing carbon atom [2] [3].

The rate coefficient for the reaction of 1,1,1-trichloro-2-fluoroethane with hydroxyl radicals has been determined through relative rate techniques using reference compounds such as ethane and chloroethane [2]. Experimental measurements conducted at 298 K and atmospheric pressure yield a rate coefficient of (1.2 ± 0.3) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ [4] [5]. This value represents a significantly slower reaction rate compared to saturated hydrocarbons of similar molecular weight, reflecting the electron-withdrawing effects of the halogen substituents [3] [6].

Temperature-dependent studies reveal that the reaction exhibits negative temperature dependence, characteristic of hydrogen abstraction reactions involving halogenated compounds [3] [7]. The Arrhenius expression for the temperature range 273-323 K can be represented as k(T) = 2.4 × 10⁻¹³ exp(-850/T) cm³ molecule⁻¹ s⁻¹ [7] [8]. This temperature dependence becomes particularly important for atmospheric lifetime calculations across different altitudes where temperature variations are substantial [5] [9].

The reaction mechanism proceeds through the formation of a trichlorofluoroethyl radical intermediate, which rapidly reacts with molecular oxygen to form the corresponding peroxy radical [10]. Subsequent reactions lead to the formation of carbonyl compounds and the release of halogen atoms, contributing to the overall atmospheric halogen burden [10] [11]. The branching ratio for hydrogen abstraction from different carbon positions has been determined through product analysis studies, with preferential abstraction occurring at the fluorine-substituted carbon due to the stabilizing effect of the fluorine substituent [6] [12].

Table 2.1: Tropospheric Hydroxyl Radical Reactivity Parameters

ParameterValueTemperature (K)Reference Method
Rate Coefficient(1.2 ± 0.3) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹298Relative rate technique
Arrhenius A-factor2.4 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹273-323Temperature-dependent study
Activation Energy850 ± 120 K273-323Arrhenius analysis
Primary Product Yield0.95 ± 0.05298Product analysis
Tropospheric Lifetime6.5 ± 1.2 years288Atmospheric modeling

Stratospheric Photolytic Cleavage Pathways Under UV Irradiation

In the stratosphere, 1,1,1-trichloro-2-fluoroethane undergoes photodissociation upon absorption of ultraviolet radiation in the wavelength range 190-280 nm [13] [14]. The ultraviolet absorption spectrum exhibits a continuous absorption band with maximum cross-sections occurring at wavelengths shorter than 220 nm [15] [16]. Absorption cross-section measurements reveal values of 3.2 × 10⁻¹⁹ cm² molecule⁻¹ at 220 nm and 1.8 × 10⁻²⁰ cm² molecule⁻¹ at 254 nm [17] [18].

The photodissociation process primarily proceeds through carbon-chlorine bond cleavage, as these bonds exhibit lower dissociation energies compared to the carbon-fluorine bond [14] [16]. Quantum yield determinations indicate that the photodissociation efficiency approaches unity for wavelengths below 230 nm, with quantum yields of 0.85 ± 0.15 for the wavelength range 200-280 nm [16]. The primary photolysis products include chlorine atoms, fluorine atoms, and chlorofluoroethyl radicals, which subsequently participate in ozone-depleting reaction cycles [13] [11].

Product analysis studies using matrix isolation techniques and mass spectrometry have identified the major photolytic pathways [19] [17]. The dominant channel involves the elimination of chlorine atoms through carbon-chlorine bond fission, accounting for approximately 75% of the total photodissociation yield [14]. Secondary pathways include the formation of molecular hydrogen chloride through elimination reactions and the production of chlorofluoroethylene through dehydrochlorination processes [19] [20].

The stratospheric photolysis rate constants vary significantly with altitude due to changes in solar flux intensity and atmospheric filtering effects [21] [20]. At typical stratospheric conditions (20-30 km altitude), the photolysis rate constants range from 1.5 × 10⁻⁵ s⁻¹ to 3.8 × 10⁻⁴ s⁻¹, depending on solar zenith angle and seasonal variations [9] [22]. These values correspond to photolytic lifetimes ranging from several hours to several days in the middle stratosphere [22] [23].

Table 2.2: Stratospheric Photolytic Parameters

Wavelength (nm)Absorption Cross-Section (cm² molecule⁻¹)Quantum YieldPrimary Products
2004.5 × 10⁻¹⁹0.95 ± 0.05Cl- , CHClF-
2203.2 × 10⁻¹⁹0.88 ± 0.08Cl- , F-
2401.9 × 10⁻¹⁹0.82 ± 0.10Cl- , CHClF-
2541.8 × 10⁻²⁰0.75 ± 0.12Cl- , HCl
2803.2 × 10⁻²¹0.45 ± 0.15Molecular products

Lifespan Modeling Across Atmospheric Compartments

The atmospheric lifetime of 1,1,1-trichloro-2-fluoroethane varies significantly across different atmospheric compartments due to the altitude-dependent variations in temperature, pressure, and photolytic conditions [24] [9]. Comprehensive atmospheric modeling studies incorporating both tropospheric and stratospheric loss processes have been conducted using two-dimensional and three-dimensional chemical transport models [1] [25].

In the troposphere, the lifetime is primarily determined by reaction with hydroxyl radicals, with calculated lifetimes ranging from 5.8 to 7.2 years depending on the assumed hydroxyl radical concentration profile [9] [23]. The global mean hydroxyl radical concentration of 1.1 × 10⁶ molecules cm⁻³ yields a tropospheric lifetime of 6.5 years [1]. Regional variations in tropospheric lifetime occur due to spatial and temporal variations in hydroxyl radical concentrations, with shorter lifetimes observed in tropical regions and longer lifetimes in polar regions [11] [18].

Stratospheric lifetime calculations incorporate both photolytic and radical reaction processes [21] [9]. The stratospheric lifetime with respect to photolysis ranges from 45 to 85 years, depending on the specific atmospheric compartment and seasonal conditions [15] [22]. The overall stratospheric lifetime, including both photolytic and hydroxyl radical reactions, is estimated at 42 ± 8 years [9] [23].

The total atmospheric lifetime, calculated as the harmonic mean of tropospheric and stratospheric lifetimes weighted by the fraction of the compound residing in each compartment, yields a value of 5.8 ± 0.8 years [24] [9]. This relatively short atmospheric lifetime compared to fully halogenated compounds reflects the presence of hydrogen atoms that facilitate tropospheric removal [23] [18].

Transport modeling studies indicate that approximately 15% of emitted 1,1,1-trichloro-2-fluoroethane reaches the stratosphere before undergoing tropospheric degradation [24] [25]. This stratospheric burden contributes to ozone depletion through the release of chlorine atoms from photolytic processes [13] [11]. The calculated ozone depletion potential, relative to trichlorofluoromethane, is 0.025 ± 0.008 [26] [22].

Table 2.3: Atmospheric Compartment Lifetimes

Atmospheric CompartmentDominant Loss ProcessLifetime (years)Temperature Range (K)
Troposphere (0-12 km)OH radical reaction6.5 ± 1.2273-298
Lower Stratosphere (12-20 km)OH radical reaction28 ± 5220-273
Middle Stratosphere (20-35 km)UV photolysis0.8 ± 0.2200-250
Upper Stratosphere (35-50 km)UV photolysis0.2 ± 0.1200-230
Total AtmosphereCombined processes5.8 ± 0.8200-298

1,1,1-Trichloro-2-fluoroethane serves as a critical intermediate compound in the production of fluorinated monomers, particularly in industrial processes that synthesize high-performance fluoropolymer materials [1]. This halogenated ethane derivative functions as a key building block in complex synthesis pathways that ultimately produce commercially important fluorinated compounds used across multiple industrial sectors [2] [3].

Role in 1,1-Difluoro-2,2-dichloroethylene Production Workflows

The primary industrial application of 1,1,1-trichloro-2-fluoroethane centers on its function as an intermediate in the production of 1,1-difluoro-2,2-dichloroethylene, commonly known as vinylidene fluoride [1] [4]. This synthesis pathway represents a fundamental process in fluoropolymer manufacturing, where 1,1,1-trichloro-2-fluoroethane undergoes controlled dehydrochlorination reactions to form the target monomer [5] [6].

The production workflow begins with tetrachloroethylene as the primary feedstock, which undergoes fluorination with anhydrous hydrogen fluoride in the presence of antimony pentachloride catalyst systems [1] [7]. Under reaction conditions of approximately 150 degrees Celsius and pressures ranging from 3 to 6 hours contact time, tetrachloroethylene converts to 1,1-difluoro-1,2,2-trichloroethane with yields exceeding 70 percent [1]. This intermediate compound subsequently serves as the precursor for 1,1,1-trichloro-2-fluoroethane formation through controlled halogen exchange reactions [9].

Intermediate CompoundChemical FormulaBoiling Point (°C)Role in Production ProcessTypical Yield (%)
1,1,1-Trichloro-2-fluoroethaneC₂H₂Cl₃F102.5Primary intermediate for dehydrochlorination70-85
1,1-Difluoro-1,2,2-trichloroethaneC₂HCl₃F₂71.9Direct precursor to vinylidene fluoride85-95
1-Chloro-1,1-difluoroethaneC₂H₃ClF₂-9.1Secondary reaction pathway intermediate15-25
TetrachloroethyleneC₂Cl₄121.3Starting material feedstockN/A (feedstock)

The subsequent conversion of 1,1,1-trichloro-2-fluoroethane to vinylidene fluoride occurs through high-temperature dehydrochlorination processes conducted at temperatures between 300 and 700 degrees Celsius [5]. These reactions utilize chromium oxide on alumina catalyst systems in the presence of co-reactant gases containing oxygen or carbon dioxide [5]. The process achieves conversion rates of 75 to 95 percent for 1,1-difluoroethane starting materials, with selectivity for vinylidene fluoride production reaching 0.99 percent under optimized conditions [5].

Industrial implementations of this synthesis pathway incorporate continuous closed reactor systems that enable efficient heat integration and product separation [6]. The global production capacity for vinylidene fluoride reaches approximately 23,000 metric tons annually, with the majority of this output derived from dehydrochlorination of 1-chloro-1,1-difluoroethane precursors that originate from 1,1,1-trichloro-2-fluoroethane intermediates [6].

Impurity Profiling in Polyvinylidene Fluoride Manufacturing

The presence of 1,1,1-trichloro-2-fluoroethane as an impurity in polyvinylidene fluoride manufacturing processes requires comprehensive analytical characterization to ensure product quality and process optimization [10] [11]. Advanced analytical techniques including liquid chromatography coupled with high-resolution mass spectrometry have been developed specifically to detect and quantify halogenated residuals in fluoropolymer systems [12].

Impurity analysis reveals that 1,1,1-trichloro-2-fluoroethane appears in polyvinylidene fluoride products as part of a broader class of halogenated oligomers formed through chain transfer side reactions during radical emulsion polymerization [12]. These low-molecular-weight residuals typically occur at concentrations ranging from 50 to 200 parts per million in commercial polyvinylidene fluoride products [12] [11].

Impurity ClassRepresentative CompoundsTypical Concentration Range (ppm)Detection MethodImpact on Product Quality
Halogenated Oligomers1,1,1-Trichloro-2-fluoroethane50-200LC-HRMSThermal stability reduction
Unreacted MonomersVinylidene fluoride10-50GC-MSPolymerization inhibition
Catalyst ResiduesAntimony pentachloride5-25ICP-MSColor formation
Polymerization AidsHydrocarbon surfactants100-500LC-QqQProcessing difficulties
Chain Transfer ProductsShort-chain fluoropolymers20-100HPLC-CADMechanical property alteration

The formation mechanisms for 1,1,1-trichloro-2-fluoroethane impurities involve complex radical chemistry occurring during the free radical emulsion polymerization of vinylidene fluoride monomers [12]. When hydrocarbon-based surfactants are employed as polymerization aids, reactions between fluorocarbon radicals and non-fluorinated molecules generate Class 2 polymerization aid adducts that include halogenated ethane derivatives [12].

Thermal degradation studies demonstrate that 1,1,1-trichloro-2-fluoroethane impurities significantly impact the thermal stability of polyvinylidene fluoride materials [10]. The presence of these halogenated compounds accelerates dehydrofluorination reactions at elevated temperatures, with decomposition onset temperatures decreasing by 15 to 25 degrees Celsius when impurity levels exceed 150 parts per million [10]. This thermal degradation pathway produces hydrogen fluoride gas and creates conjugated double bond systems along the polymer backbone, resulting in discoloration and mechanical property deterioration [10].

Industrial quality control protocols require comprehensive impurity profiling using validated analytical methods that can detect 1,1,1-trichloro-2-fluoroethane at concentrations below 50 parts per million [13] [14]. High-performance liquid chromatography coupled with charged aerosol detection provides universal detection capabilities for these halogenated impurities, particularly when chromophore-based detection methods prove insufficient [14].

Closed-Loop Recycling Systems in Fluoropolymer Value Chains

The implementation of closed-loop recycling systems for fluoropolymer value chains incorporates 1,1,1-trichloro-2-fluoroethane as both a recoverable intermediate and a process component requiring specialized handling protocols [15] [16]. These recycling technologies focus on maximizing material recovery while maintaining product quality standards equivalent to virgin fluoropolymer materials [17] [18].

Thermal depolymerization processes represent the most advanced approach for recovering 1,1,1-trichloro-2-fluoroethane from end-of-life fluoropolymer materials [15] [16]. These systems operate at temperatures between 600 and 750 degrees Celsius, achieving monomer recovery rates of 90 to 95 percent with product purities exceeding 98 percent [15]. The process decomposes fluoropolymers into their constituent monomers, including tetrafluoroethylene and hexafluoropropylene, while simultaneously recovering halogenated intermediates such as 1,1,1-trichloro-2-fluoroethane [15].

Recovery ProcessOperating Temperature (°C)Recovery Efficiency (%)Product Purity (%)Energy Requirement (kWh/kg)Primary Application
Thermal Depolymerization600-75090-9598-99.512-15Monomer recovery
Chemical Dissolution200-30075-8595-988-12Polymer purification
Mechanical Grinding25-5060-7085-902-4Physical separation
Supercritical Fluid Extraction250-40085-9297-9910-14Contaminant removal
Pyrolysis Recovery700-90088-9396-9815-20Feedstock generation

Industrial pilot plants with annual processing capacities of 500 metric tons demonstrate the technical feasibility of closed-loop fluoropolymer recycling [15]. These facilities incorporate multi-stage separation systems that isolate 1,1,1-trichloro-2-fluoroethane from complex product mixtures using fractional distillation techniques . The recovered intermediate compounds maintain chemical purity levels suitable for direct reintegration into fluorinated monomer synthesis pathways [16].

Chemical dissolution processes provide alternative recovery routes for 1,1,1-trichloro-2-fluoroethane from contaminated fluoropolymer waste streams [19]. Supercritical fluid decontamination techniques utilizing carbon dioxide at pressures between 250 and 400 degrees Celsius achieve recovery efficiencies of 85 to 92 percent while removing surface contaminants and processing aids [19]. These methods prove particularly effective for treating polyvinylidene fluoride materials containing embedded halogenated impurities [19].

The economic viability of closed-loop recycling systems depends on establishing robust supply chains that can collect, preprocess, and purify sufficient quantities of fluoropolymer waste to justify industrial-scale operations [17]. Current European fluoropolymer waste generation reaches approximately 13,000 metric tons annually, with the majority originating from end-of-life industrial equipment used in chemical processing, energy production, and semiconductor manufacturing [17]. However, only 3 percent of this waste currently undergoes recycling, with 84 percent directed to energy recovery through incineration processes [17].

Advanced recycling technologies enable the recovery of 1,1,1-trichloro-2-fluoroethane with sufficient purity to support remanufacturing into high-performance fluoropolymer products [18]. Companies implementing these systems report successful conversion of cutting debris and production scrap into usable intermediate compounds through washing, mixing, and re-pelletizing processes [18]. The recovered materials find applications in gasket manufacturing, sealing element production, and semi-finished tube and pipe fabrication [18].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

149.920611 g/mol

Monoisotopic Mass

149.920611 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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